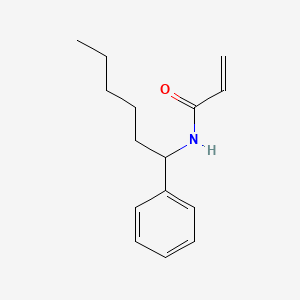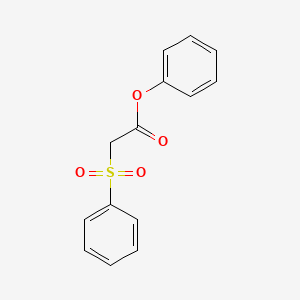![molecular formula C8H15NO2 B14303229 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one CAS No. 115152-68-6](/img/structure/B14303229.png)
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one is an organic compound with a unique structure that includes both a hydroxy group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or reductive amination. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different amines or alcohols .
Aplicaciones Científicas De Investigación
3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxy and amino-substituted butanones, such as 3-hydroxybutan-2-one and 3-amino-2-butanone .
Uniqueness
What sets 3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
115152-68-6 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-(3-hydroxybutan-2-ylideneamino)butan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(7(3)10)9-6(2)8(4)11/h5,8,11H,1-4H3 |
Clave InChI |
WMZYZISESWKMQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)N=C(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


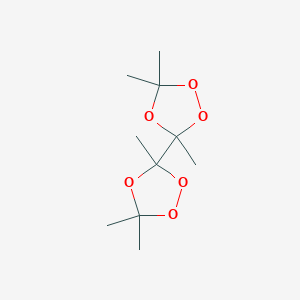
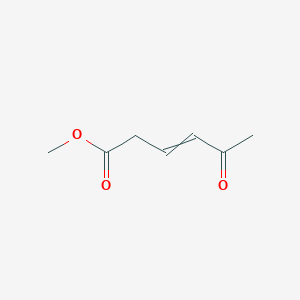
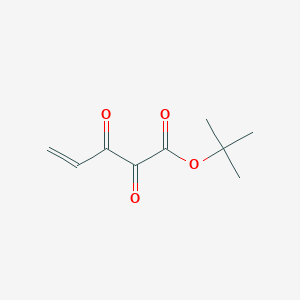
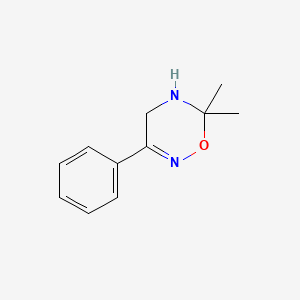
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
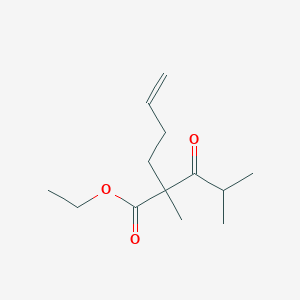
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
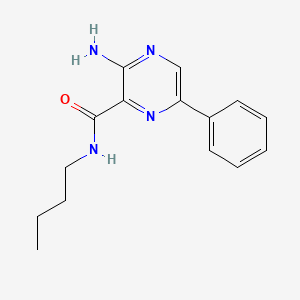
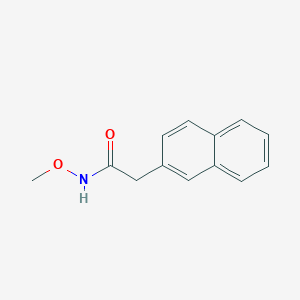
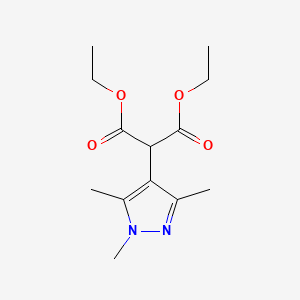
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
